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1-(1-Methylpiperidin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Overview
Description
1-(1-Methylpiperidin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound that features a piperidine ring fused with a tetrahydropyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpiperidin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be introduced through a cyclization reaction involving a suitable amine and a carbonyl compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylpiperidin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full pharmacological potential .
Comparison with Similar Compounds
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 4-(4-Methylpiperidin-1-yl)aniline
- (1-Methylpiperidin-4-yl)methanol
Comparison: Compared to these similar compounds, 1-(1-Methylpiperidin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its fused tetrahydropyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in drug development and organic synthesis .
Properties
Molecular Formula |
C11H15N3O4 |
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Molecular Weight |
253.25 g/mol |
IUPAC Name |
1-(1-methylpiperidin-4-yl)-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H15N3O4/c1-13-4-2-7(3-5-13)14-6-8(10(16)17)9(15)12-11(14)18/h6-7H,2-5H2,1H3,(H,16,17)(H,12,15,18) |
InChI Key |
XAIMBELUKRSVIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C=C(C(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
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